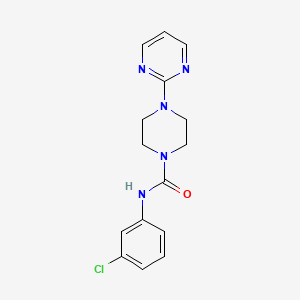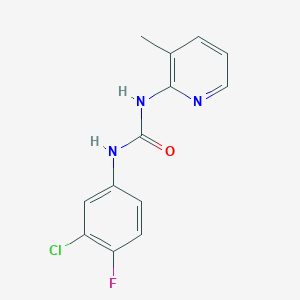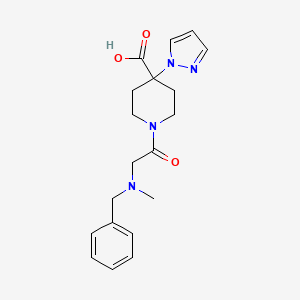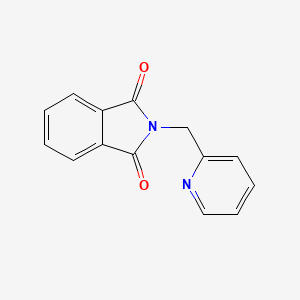
N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide, also known as CP-122,288, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazinecarboxamide derivatives and has shown promising results in various scientific studies.
作用機序
The mechanism of action of N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide involves its binding to the 5-HT1B receptor and blocking the action of serotonin. This results in the inhibition of the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects in scientific studies. It has been found to reduce the release of dopamine and norepinephrine in the brain, which are involved in the regulation of mood and behavior. It has also been found to increase the release of acetylcholine, which is involved in the regulation of cognition and memory.
実験室実験の利点と制限
The advantages of using N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in lab experiments include its potency and selectivity as a 5-HT1B receptor antagonist, which makes it a valuable tool for studying the role of serotonin in various neurological disorders. However, the limitations of using N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in lab experiments include its potential toxicity and side effects, which need to be taken into consideration when designing experiments.
将来の方向性
There are several future directions for the research on N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide. One potential direction is to study its potential therapeutic applications in the treatment of neurological disorders such as migraine, depression, and anxiety. Another potential direction is to study its mechanism of action in more detail, including its interactions with other neurotransmitter systems in the brain. Additionally, further research is needed to determine the safety and efficacy of N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in humans, which could pave the way for its development as a new therapeutic agent.
合成法
The synthesis of N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide involves the reaction of 3-chlorophenylpiperazine with 2-pyrimidinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide in its pure form.
科学的研究の応用
N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to be a potent and selective antagonist of the 5-HT1B receptor, which is involved in the regulation of serotonin neurotransmission in the brain. This makes N-(3-chlorophenyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide a potential candidate for the treatment of various neurological disorders such as migraine, depression, and anxiety.
特性
IUPAC Name |
N-(3-chlorophenyl)-4-pyrimidin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O/c16-12-3-1-4-13(11-12)19-15(22)21-9-7-20(8-10-21)14-17-5-2-6-18-14/h1-6,11H,7-10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXQQGVQNJZXLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{4-[(2-hydroxyethyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5403860.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxamide](/img/structure/B5403866.png)
![1-allyl-4-[3-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5403870.png)
![5-[3-(5-methyl-1H-tetrazol-1-yl)propanoyl]-3-(1-naphthyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5403874.png)
![N-(7-hydroxy-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B5403881.png)

![ethyl [7-oxo-2-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B5403897.png)


![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B5403927.png)
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5403945.png)
![N~2~-acetyl-N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}norvalinamide](/img/structure/B5403959.png)

![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)